molecular formula C7H6BrF3N2 B13044374 (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13044374
M. Wt: 255.03 g/mol
InChI Key: GMMQHKBDGCGMCM-YFKPBYRVSA-N
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Description

(S)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-bromo-substituted pyridine ring at position 3 and a trifluoroethylamine group. The bromine atom at the pyridine 2-position and the electron-withdrawing trifluoromethyl group contribute to its unique reactivity and physicochemical properties.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

(1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m0/s1

InChI Key

GMMQHKBDGCGMCM-YFKPBYRVSA-N

Isomeric SMILES

C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromopyridine.

    Trifluoroethylation: The bromopyridine undergoes a nucleophilic substitution reaction with a trifluoroethylamine derivative under controlled conditions to introduce the trifluoroethylamine group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Recent studies have indicated that (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibits potential antitumor properties. Research has shown that the compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapies.

Mechanism of Action
The mechanism by which this compound exerts its antitumor effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Detailed studies are ongoing to elucidate these pathways.

Agrochemical Applications

Herbicidal Properties
this compound has been evaluated for its herbicidal activity against various weed species. Laboratory tests have demonstrated its effectiveness in inhibiting the growth of certain problematic weeds without adversely affecting crop yield.

Case Study: Field Trials
Field trials conducted in agricultural settings have shown promising results, with significant reductions in weed biomass observed when applying this compound as part of integrated weed management strategies.

Material Science Applications

Fluorinated Polymers
Due to its trifluoroethyl group, this compound can be utilized in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.

Application Details
Antitumor ActivityInhibits specific cancer cell lines
Herbicidal PropertiesEffective against problematic weeds
Fluorinated PolymersUsed in synthesizing durable materials

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in various fields. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are required to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromopyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

Substitution Patterns on the Pyridine Ring

The position of the bromine atom on the pyridine ring significantly influences electronic and steric properties. Key analogs include:

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) CAS Number
(S)-1-(3-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine 3-pyridinyl C7H6BrF3N2 255.04 1213555-42-0
(S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine 4-pyridinyl C7H6BrF3N2 255.04 2089671-29-2
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine 5-pyridinyl C7H6BrF3N2 255.04 1213534-94-1

Key Differences :

  • Electronic Effects : Bromine at the 2-position withdraws electron density, altering the pyridine ring’s basicity and directing further functionalization (e.g., cross-coupling reactions) .

Stereochemical Variations

Enantiomeric forms of bromopyridinyl trifluoroethylamines exhibit distinct biological activities:

Compound Name Configuration CAS Number
(R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine R 2089671-35-0
(S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine S 2089671-29-2

Implications :

  • The (S)-enantiomer may exhibit higher binding affinity to specific targets (e.g., BACE1 inhibitors) due to optimal spatial alignment with chiral enzyme pockets .
  • Enantiomeric purity is critical in drug development, as seen in analogs like tert-butyl (S)-4-(2,4-difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-ylcarbamate (LCMS m/z 454.4) .

Physicochemical Properties

Limited data are available for the exact compound, but inferences can be drawn from analogs:

Compound Name Melting Point Boiling Point Purity
(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine HCl Not reported Not reported ≥95%
(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine Not reported Not reported 97.86% (HPLC)

Trends :

  • Trifluoroethylamine analogs generally exhibit lower basicity due to the electron-withdrawing CF3 group, reducing solubility in aqueous media .
  • Bromine position affects crystallinity; para-substituted derivatives may display higher melting points than ortho-substituted ones .

Biological Activity

(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213054-78-4, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.

Molecular Characteristics

  • Molecular Formula : C7_7H6_6BrF3_3N2_2
  • Molecular Weight : 255.04 g/mol
  • Structure : The compound features a bromopyridine moiety and a trifluoroethylamine group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Effects : Research indicates potential antitumor activity, possibly through apoptosis induction in cancer cells. The bromopyridine component is hypothesized to play a crucial role in binding to specific cellular targets involved in cancer progression.

Case Studies

Several studies have reported findings on the biological effects of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed using various concentrations of the compound.
    • Results : Showed significant inhibition zones for both types of bacteria, indicating broad-spectrum antimicrobial activity.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
  • Antitumor Activity Assessment :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations.
    • Results : The compound demonstrated dose-dependent cytotoxicity with IC50_{50} values ranging from 20 to 50 µM across different cancer cell lines.
Cell LineIC50_{50} (µM)
HeLa25
MCF-730
A54945

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It is hypothesized that this compound interacts with specific receptors that mediate cellular responses leading to apoptosis or growth inhibition.

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